molecular formula C11H17NO2S B15316807 1-(4-Isopropylphenyl)ethane-1-sulfonamide

1-(4-Isopropylphenyl)ethane-1-sulfonamide

Cat. No.: B15316807
M. Wt: 227.33 g/mol
InChI Key: IPUDPMNYYWFYRK-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C11H17NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to an ethane chain, which is further connected to a 4-isopropylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)ethane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-isopropylbenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-(4-Isopropylphenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)ethane-1-sulfonamide
  • 1-(4-Ethylphenyl)ethane-1-sulfonamide
  • 1-(4-Tert-butylphenyl)ethane-1-sulfonamide

Comparison: 1-(4-Isopropylphenyl)ethane-1-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3,(H2,12,13,14)

InChI Key

IPUDPMNYYWFYRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)N

Origin of Product

United States

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